4-Bromo-2'-cyanobenzophenone

描述

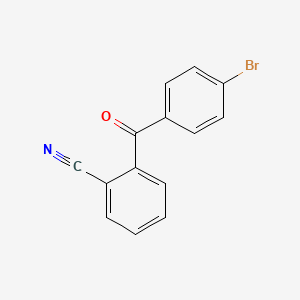

4-Bromo-2’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO. It is a white solid and is also known by its IUPAC name, 2-(4-bromobenzoyl)benzonitrile . This compound is of interest due to its unique structure, which includes both a bromine atom and a nitrile group attached to a benzophenone core.

准备方法

Synthetic Routes and Reaction Conditions

4-Bromo-2’-cyanobenzophenone can be synthesized through various methods. One common approach involves the bromination of 2’-cyanobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 4-Bromo-2’-cyanobenzophenone often involve large-scale bromination reactions. These methods are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques such as recrystallization .

化学反应分析

Types of Reactions

4-Bromo-2’-cyanobenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The benzophenone core can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Nucleophilic Substitution: Products include substituted benzophenones with various functional groups.

Reduction: The major product is 4-bromo-2’-aminobenzophenone.

Oxidation: The major product is 4-bromo-2’-carboxybenzophenone.

科学研究应用

Medicinal Chemistry

4-Bromo-2'-cyanobenzophenone serves as an important intermediate in the synthesis of various pharmaceuticals. The compound's structure allows for modifications that enhance biological activity.

Pharmaceutical Intermediates

- Benzodiazepine Derivatives : Compounds similar to this compound are utilized in the synthesis of benzodiazepine derivatives, which are widely used as anxiolytics and sedatives. The cyano group can be transformed into amino or other functional groups, facilitating the creation of therapeutically valuable compounds .

- Nitrogen Heterocycles : This compound can also serve as a precursor for nitrogen-containing heterocycles, which are essential in the development of various drugs. These heterocycles often exhibit significant pharmacological activities, including anti-cancer and anti-inflammatory properties .

Organic Synthesis

The versatility of this compound in organic synthesis is noteworthy. It can undergo various chemical reactions to yield a range of products.

Reactions and Transformations

- Nucleophilic Substitution : The bromine atom in this compound can be substituted by nucleophiles, leading to the formation of new compounds with diverse functionalities. This property is crucial for synthesizing complex organic molecules .

- Formation of Coordination Complexes : The compound can form coordination complexes with metals, which are useful in catalysis and materials science .

Material Science

The optical properties of this compound make it suitable for applications in material science, particularly in photonic devices.

Photonic Applications

- Nonlinear Optical Materials : The compound has been explored for its nonlinear optical properties, making it a candidate for applications such as frequency doubling in laser technology. Its ability to generate second harmonic signals is significantly higher than that of conventional materials like potassium dihydrogen phosphate (KDP) .

- Polymer Composites : Incorporating this compound into polymer matrices can enhance the optical properties of the resulting materials, making them suitable for use in advanced photonic applications.

- Synthesis of Benzodiazepines : A study demonstrated the successful transformation of this compound into a series of benzodiazepine derivatives through nucleophilic substitution reactions. These derivatives exhibited enhanced anxiolytic activity compared to their parent compounds .

- Development of Nonlinear Optical Materials : Research indicated that polymers doped with this compound showed improved second harmonic generation efficiency, making them suitable for laser applications. This property was attributed to the compound's unique molecular structure that facilitates nonlinear interactions .

- Anticancer Activity Investigation : A recent investigation into nitrogen heterocycles derived from compounds like this compound revealed promising anticancer properties against specific cell lines, highlighting its potential as a lead compound in drug discovery .

作用机制

The mechanism of action of 4-Bromo-2’-cyanobenzophenone involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

相似化合物的比较

Similar Compounds

- 4-Bromo-4’-cyanobenzophenone

- 4-Bromo-2,5-dimethoxybenzophenone

- 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

4-Bromo-2’-cyanobenzophenone is unique due to the presence of both a bromine atom and a nitrile group on the benzophenone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

生物活性

4-Bromo-2'-cyanobenzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of benzophenone derivatives followed by cyanation. Several methods have been documented, including the use of electrophilic aromatic substitution reactions. The compound's structure can be represented as follows:

Anticancer Properties

Research indicates that benzophenone derivatives, including this compound, exhibit significant cytotoxic activities against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of benzophenone derivatives, demonstrating that modifications such as bromination can enhance anticancer efficacy. Specifically, compounds with halogen substitutions showed improved activity against multi-drug resistant cancer cell lines .

Table 1: Cytotoxic Activity of Benzophenone Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| 2-Aminobenzophenone | HeLa (Cervical Cancer) | 10 |

| 5-Chloro-2'-cyanobenzophenone | A549 (Lung Cancer) | 12 |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Case Studies

- Anticancer Activity in vitro : A study conducted by Sakowski et al. demonstrated that a series of benzophenone derivatives, including this compound, exhibited significant growth inhibition in human cancer cell lines. The presence of the bromine atom was found to enhance the interaction with cellular targets .

- Antibacterial Screening : Research by Khan et al. evaluated the antibacterial properties of various benzophenones, noting that the introduction of halogen substituents like bromine increased efficacy against resistant bacterial strains. The study utilized standard disk diffusion methods to assess activity levels .

- Mechanistic Studies : Further investigation into the mechanism of action revealed that this compound may act through the formation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells, which ultimately results in cell death .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2'-cyanobenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation followed by bromination and cyanation. Key steps include:

- Friedel-Crafts acylation : Benzophenone derivatives are acylated using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane.

- Bromination : Electrophilic bromination at the para position using Br₂ in acetic acid or HBr/H₂O₂ systems.

- Cyanation : Introduction of the cyano group via nucleophilic substitution using CuCN or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanoboronic acids).

- Optimization : Yields >80% are achieved with strict anhydrous conditions and catalyst loadings of 5-10 mol% Pd(PPh₃)₄. Purity is verified via HPLC (≥95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : ¹H NMR (CDCl₃) shows distinct aromatic protons (δ 7.5-8.2 ppm) and a cyano carbon signal at ~δ 115 ppm in ¹³C NMR.

- X-ray crystallography : Resolves bromine and cyano substituent positions (bond angles: C-Br ~1.9 Å, C≡N ~1.15 Å).

- IR spectroscopy : Cyano stretch at ~2240 cm⁻¹; carbonyl (C=O) at ~1680 cm⁻¹.

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict electrophilic reactivity at the bromine site .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) mixtures yield needle-like crystals. Slow cooling (0.5°C/min) minimizes impurities. Purity is confirmed via melting point consistency (reported mp: 92–96°C) and TLC (Rf = 0.4 in hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination or cyano hydrolysis) be suppressed during synthesis?

- Methodological Answer :

- Debromination : Use non-polar solvents (toluene) and avoid strong reducing agents. Add KI (1 eq) to stabilize Br⁻ intermediates.

- Cyano hydrolysis : Maintain pH > 7 with NaHCO₃ buffers; avoid aqueous workup at elevated temperatures.

- Monitoring : Track reaction progress via in-situ FTIR to detect intermediate cyanate formation .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki or Heck)?

- Methodological Answer :

- Suzuki coupling : The bromine atom acts as a leaving group, with Pd(0) catalysts (e.g., Pd(dba)₂) facilitating transmetallation with arylboronic acids.

- Heck reaction : Electron-withdrawing cyano groups activate the benzene ring for olefin insertion.

- Kinetic studies : Pseudo-first-order rate constants (k = 0.12 min⁻¹) suggest oxidative addition is rate-limiting. Computational models (DFT) validate electron-deficient aromatic systems .

Q. How do substituent effects (bromo vs. cyano) influence the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis : Bromine induces a red shift (λmax ~280 nm → 310 nm); cyano groups enhance molar absorptivity (ε = 12,000 M⁻¹cm⁻¹).

- Fluorescence quenching : Bromine’s heavy atom effect reduces quantum yield (Φ = 0.05 vs. 0.15 for non-brominated analogs).

- TD-DFT simulations : Predict charge-transfer transitions between cyano and benzophenone moieties .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer :

- Data cross-validation : Compare XRD results with neutron diffraction (for Br positioning) and Hirshfeld surface analysis.

- Temperature effects : Collect data at 100 K to minimize thermal motion artifacts.

- Software tools : Use Olex2 for refinement and Mercury for packing diagram analysis. Discrepancies in unit cell parameters (e.g., ±0.02 Å) often arise from solvent inclusion .

属性

IUPAC Name |

2-(4-bromobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO/c15-12-7-5-10(6-8-12)14(17)13-4-2-1-3-11(13)9-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKICEKCIBHVQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641439 | |

| Record name | 2-(4-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-85-4 | |

| Record name | Benzonitrile, 2-(4-bromobenzoyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。